1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one
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Overview
Description
1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound that features a naphthalene core substituted with a hydrazinylidene group and a hexynyl chain
Preparation Methods
The synthesis of 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of naphthalen-2-one with a hydrazine derivative. One common method includes the diazotization of 2-amino-4-chlorophenol followed by a coupling reaction with naphthol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinylidene group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other hydrazinylidene derivatives and naphthalene-based molecules. For example:
1-[2-(5-chloro-2-hydroxyphenyl)hydrazinylidene]naphthalen-2(1H)-one: Similar structure but with a chloro and hydroxy substitution.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Features a triazole ring and phosphonate group. The uniqueness of 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one lies in its hexynyl chain, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
922138-97-4 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(hex-1-ynyldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H16N2O/c1-2-3-4-7-12-17-18-16-14-9-6-5-8-13(14)10-11-15(16)19/h5-6,8-11,19H,2-4H2,1H3 |
InChI Key |
IILQPKWADQVBON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CN=NC1=C(C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
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